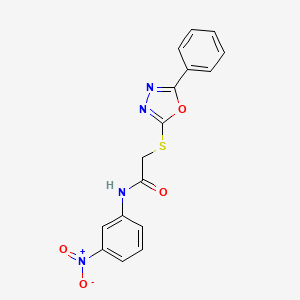
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2F2N2. It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of two fluorine atoms and four methyl groups on the piperidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Métodos De Preparación
The synthesis of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves several steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then subjected to fluorination to introduce the fluorine atoms at the 3-position. The final step involves the conversion of the amine to its dihydrochloride salt form. The reaction conditions typically include the use of fluorinating agents and appropriate solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological systems due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: Lacks the fluorine atoms, making it less reactive in certain contexts.
4-Amino-2,2,6,6-tetramethylpiperidine: Similar structure but without the fluorine atoms, leading to different chemical properties.
N-Butyl-2,2,6,6-tetramethylpiperidine: Contains a butyl group instead of fluorine atoms, affecting its reactivity and applications .
This compound’s unique combination of fluorine atoms and methyl groups distinguishes it from its analogs, providing specific advantages in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H20Cl2F2N2 |
|---|---|
Peso molecular |
265.17 g/mol |
Nombre IUPAC |
3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-7(2)5-6(12)9(10,11)8(3,4)13-7;;/h6,13H,5,12H2,1-4H3;2*1H |
Clave InChI |
KTZHFKLDOJRYBN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C(C(N1)(C)C)(F)F)N)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl 7-fluoro-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11784069.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11784083.png)
![5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11784086.png)






